molecular formula C9H20N2 B8400340 4-Amino-3,3-diethylpiperidine

4-Amino-3,3-diethylpiperidine

Cat. No.: B8400340
M. Wt: 156.27 g/mol
InChI Key: JPIIHMKDXDQRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,3-diethylpiperidine is a substituted piperidine derivative featuring an amino group at the 4-position and two ethyl groups at the 3-position of the six-membered heterocyclic ring. Piperidines are pivotal in medicinal chemistry due to their versatility in drug design, often serving as intermediates or bioactive scaffolds . The diethyl substituents in 4-amino-3,3-diethylpiperidine likely enhance lipophilicity compared to smaller or electronegative substituents, influencing solubility and pharmacokinetic behavior.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3,3-diethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-3-9(4-2)7-11-6-5-8(9)10/h8,11H,3-7,10H2,1-2H3

InChI Key

JPIIHMKDXDQRGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCC1N)CC

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl 4-Amino-3,3-difluoro-1-piperidinecarboxylate ()

  • Structure: 4-amino group, 3,3-difluoro substituents, and a tert-butyl ester.
  • Properties : Melting point 72–75°C; soluble in ethers and alcohols.
  • Applications : Pharmaceutical intermediate, leveraging the fluorine atoms for metabolic stability and the tert-butyl group for steric protection .

4-Amino-3,3-diethylpiperidine (Hypothetical Comparison)

  • Structure: 4-amino group and bulkier 3,3-diethyl substituents.
  • Likely soluble in organic solvents like dichloromethane or ethanol.

BI 605906 ()

  • Structure: Complex thienopyridine-piperidine hybrid with difluoropropyl and methylsulfonyl groups.
  • Applications : Medicinal chemistry (e.g., kinase inhibitors), demonstrating how piperidine cores are functionalized for target specificity .

Table 1. Comparative Analysis of Piperidine Derivatives

Compound Substituents Molecular Formula Key Properties Applications Reference
4-Amino-3,3-diethylpiperidine 4-NH₂, 3,3-(C₂H₅)₂ C₉H₂₀N₂ High lipophilicity (inferred) Pharmaceutical intermediate
tert-Butyl 4-amino-3,3-difluoro-1-piperidinecarboxylate 4-NH₂, 3,3-F₂, tert-butyl ester C₉H₁₇F₂N₂O₂ Mp 72–75°C; soluble in organics Pharmaceutical intermediate
BI 605906 Thienopyridine-piperidine hybrid C₁₇H₂₂F₂N₄O₃S₂ Not reported Kinase inhibitor research

Comparison with Heterocyclic Amines of Different Cores

Pyridine Derivatives: Picloram (4-Amino-3,5,6-trichloropicolinic acid)

  • Structure : Chlorinated pyridine with a carboxylic acid group ().
  • Properties: Herbicidal activity; regulated for carcinogenicity (IARC Group 3) and environmental persistence .
  • Contrast: Unlike 4-amino-3,3-diethylpiperidine, Picloram’s electronegative chlorine atoms and carboxylic acid group make it polar, suited for agrochemical use rather than drug design.

Triazole Derivatives: 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole ()

  • Structure: Triazole core with dichlorophenoxy groups.
  • Applications: Forms Schiff bases for antimicrobial or antitumor agents, highlighting how amino groups in heterocycles enable derivatization .

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